Bis(tridecafluorohexyl)phosphinic acid
Overview
Description
Bis(tridecafluorohexyl)phosphinic acid is a chemical compound with the molecular formula C12HF26O2P. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical degradation. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely studied for their environmental persistence and potential health impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tridecafluorohexyl)phosphinic acid typically involves a Pd-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles. This process enables a straightforward synthesis of monosubstituted phosphinic acids. The reaction conditions often include the use of solvents like toluene and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Bis(tridecafluorohexyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of phosphonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products Formed
Scientific Research Applications
Bis(tridecafluorohexyl)phosphinic acid has several scientific research applications:
Polymer Studies: It is used to form polymers when bound to metal ions like cobalt(II), exhibiting unique physical properties such as forming long, thin chains.
Coordination Chemistry: It is studied for its coordination properties and ability to extract metal ions like copper, nickel, and zinc.
Solvent Extraction: It demonstrates superior efficiency in separating nickel(II) from other metal ions, making it valuable in the purification of metal solutions.
Analytical Method Development: It is used in analytical method development and validation for various applications.
Mechanism of Action
The mechanism of action of bis(tridecafluorohexyl)phosphinic acid involves its ability to form strong bonds with metal ions, facilitating their extraction and separation. The molecular targets include metal ions such as cobalt, nickel, and zinc, and the pathways involved are primarily related to coordination chemistry and solvent extraction processes .
Comparison with Similar Compounds
Similar Compounds
- Bis(perfluorooctyl)phosphinic acid
- Di(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301)
- Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)
Uniqueness
Bis(tridecafluorohexyl)phosphinic acid is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF26O2P/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)41(39,40)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34/h(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHVPWOARFMIPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C6F13)2P(=O)OH, C12HF26O2P | |
Record name | Phosphinic acid, P,P-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00786953 | |
Record name | Bis(tridecafluorohexyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00786953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40143-77-9 | |
Record name | Bis(tridecafluorohexyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00786953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.